molecular formula C21H17ClN6O2 B10921062 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10921062
M. Wt: 420.8 g/mol
InChI Key: VBBMOBOZOPQREL-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylphenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether typically involves multiple steps:

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the core structure.

    Introduction of the chloromethylphenoxy group: This can be done through a nucleophilic substitution reaction where the phenoxy group is introduced onto the chloromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) to form amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-3-methylphenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylphenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether
  • 2-[(4-Methylphenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether

Uniqueness

The presence of both the chloromethylphenoxy group and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core in 2-[(4-Chloro-3-methylphenoxy)methyl]-4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether makes it unique. This combination of functional groups provides the compound with distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

IUPAC Name

4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6O2/c1-12-7-15(4-5-17(12)22)30-10-14-8-13(3-6-18(14)29-2)19-25-21-16-9-24-26-20(16)23-11-28(21)27-19/h3-9,11H,10H2,1-2H3,(H,24,26)

InChI Key

VBBMOBOZOPQREL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)OC)Cl

Origin of Product

United States

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